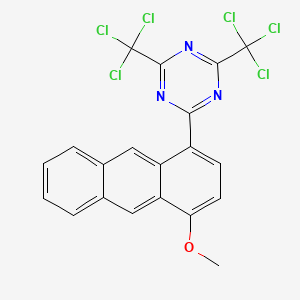
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound that features an anthracene moiety substituted with a methoxy group and a triazine ring substituted with trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the following steps:
Formation of the Anthracene Derivative: The anthracene moiety is first functionalized with a methoxy group. This can be achieved through a nucleophilic substitution reaction where a methoxy group is introduced to the anthracene ring.
Formation of the Triazine Ring: The triazine ring is synthesized separately, often through a cyclization reaction involving cyanuric chloride and appropriate amines.
Coupling Reaction: The final step involves coupling the methoxyanthracene derivative with the triazine ring. This is typically done under reflux conditions in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl groups can be reduced to form methyl groups.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the trichloromethyl groups.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Studied for its antimicrobial properties and potential use in drug development.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its ability to absorb light and generate reactive species. The anthracene moiety absorbs light and undergoes a photochemical reaction, generating singlet oxygen or other reactive oxygen species. These reactive species can then interact with biological molecules, leading to various effects such as cell death in cancer cells or microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but lacks the triazine ring and trichloromethyl groups.
Anthracene-9-carboxaldehyde: Contains an aldehyde group instead of the methoxy group and triazine ring.
2-Methoxyanthracene: Similar anthracene moiety but lacks the triazine ring and trichloromethyl groups.
Uniqueness
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the presence of both the methoxyanthracene moiety and the triazine ring with trichloromethyl groups. This combination imparts unique photophysical properties and reactivity, making it suitable for specialized applications in photochemistry and materials science.
Properties
CAS No. |
74217-63-3 |
|---|---|
Molecular Formula |
C20H11Cl6N3O |
Molecular Weight |
522.0 g/mol |
IUPAC Name |
2-(4-methoxyanthracen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C20H11Cl6N3O/c1-30-15-7-6-12(13-8-10-4-2-3-5-11(10)9-14(13)15)16-27-17(19(21,22)23)29-18(28-16)20(24,25)26/h2-9H,1H3 |
InChI Key |
SABSXVKEPZCTSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC3=CC=CC=C3C=C12)C4=NC(=NC(=N4)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















